molecular formula C10H14N2O4S2 B1681193 Sultiame CAS No. 61-56-3

Sultiame

货号: B1681193
CAS 编号: 61-56-3
分子量: 290.4 g/mol
InChI 键: HMHVCUVYZFYAJI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulthiame is a carbonic anhydrase inhibitor primarily used in the treatment of benign focal epilepsies of childhood. It has also been found useful as an adjunct therapy in various other refractory epilepsies .

准备方法

合成路线和反应条件: 磺胺噻唑通过多步合成过程合成,涉及苯磺酰胺与各种试剂反应形成最终化合物。具体的合成路线和反应条件是专有的,详细的信息通常不公开。

工业生产方法: 在工业环境中,磺胺噻唑通过受控化学合成过程生产,确保高纯度和产量。该过程涉及使用专业设备和条件来保持化合物的完整性。

化学反应分析

反应类型: 磺胺噻唑经历了几种类型的化学反应,包括:

    氧化: 磺胺噻唑在特定条件下可以被氧化形成各种氧化产物。

    还原: 它也可以发生还原反应,尽管这些反应不太常见。

    取代: 磺胺噻唑可以参与取代反应,特别是涉及磺酰胺基团。

常用试剂和条件:

    氧化剂: 常用的氧化剂包括过氧化氢和高锰酸钾。

    还原剂: 硼氢化钠和氢化铝锂是典型的还原剂。

    取代试剂: 卤化剂和亲核试剂通常用于取代反应。

主要产物: 从这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生亚砜或砜,而取代反应可以产生各种取代的磺酰胺。

科学研究应用

Clinical Efficacy

Research has shown that sulthiame can significantly reduce the frequency of seizures. A systematic review indicated that when used as monotherapy, it led to a reduction in both seizures and electroencephalographic discharges in patients with various forms of epilepsy .

Table 1: Efficacy of Sulthiame in Epilepsy

Study TypePopulationOutcomeFindings
Randomized Controlled Trial146 participantsSeizure reductionLower incidence of gingival hyperplasia compared to phenytoin (RR 0.03)
Observational Study20 childrenAdjunctive therapySignificant reduction in seizure frequency
Case StudyInfants with West syndromeAdd-on therapyNotable seizure frequency reduction

Adverse Effects

The most common adverse effects reported include behavioral disturbances and mild gastrointestinal symptoms. Importantly, sulthiame was associated with a lower risk of gingival hyperplasia compared to other antiepileptic drugs like phenytoin .

Recent Developments

Sulthiame has emerged as a promising treatment for obstructive sleep apnea (OSA), particularly for patients who struggle with traditional therapies such as continuous positive airway pressure (CPAP) devices. A recent randomized, double-blind study assessed its efficacy in patients with moderate-to-severe OSA.

Study Findings

The study involved 298 participants and tested three different doses of sulthiame (100 mg, 200 mg, and 300 mg). Results showed:

  • A significant dose-dependent reduction in the apnea-hypopnea index (AHI):
    • 100 mg: -17.8%
    • 200 mg: -34.8%
    • 300 mg: -39.9%

Additionally, improvements were noted in overnight oxygen saturation and overall sleep quality .

Table 2: Efficacy of Sulthiame in Obstructive Sleep Apnea

Dose (mg)AHI Reduction (%)Oxygen Saturation ImprovementDaytime Sleepiness Improvement
100-17.8ModerateMild
200-34.8SignificantModerate
300-39.9SignificantSignificant

Safety Profile

The safety profile for sulthiame in treating OSA was favorable, with most adverse effects being mild to moderate, including headache and fatigue. No serious cardiovascular issues were reported during the study period .

Conclusion and Future Directions

Sulthiame demonstrates significant potential beyond its traditional use for epilepsy, particularly in managing obstructive sleep apnea. The evidence suggests that it could serve as an effective alternative for patients intolerant to conventional therapies.

Future research should focus on larger-scale Phase III trials to confirm these findings and explore additional therapeutic uses for sulthiame in various medical conditions.

相似化合物的比较

磺胺噻唑因其作为碳酸酐酶抑制剂的特异作用机制,在抗癫痫药物中是独一无二的。类似的化合物包括:

    乙酰唑胺: 另一种用于治疗癫痫和青光眼的碳酸酐酶抑制剂。

    托吡酯: 一种抗癫痫药物,具有多种作用机制,包括碳酸酐酶抑制。

    佐尼沙胺: 一种磺酰胺类抗惊厥药,也抑制碳酸酐酶。

与这些化合物相比,磺胺噻唑在治疗儿童良性局灶性癫痫方面特别有效,并具有独特的药代动力学特征 .

生物活性

Sultiame, also known as Ospolot, is a sulfonamide derivative primarily used in the treatment of epilepsy. Its biological activity extends beyond seizure control, showing promise in various neurological and respiratory conditions. This article delves into the pharmacokinetics, therapeutic efficacy, and side effects of this compound, supported by recent studies and clinical trials.

Pharmacokinetics

A pilot study investigated the pharmacokinetic profile of this compound in healthy volunteers. The study revealed significant nonlinear disposition characteristics, with plasma maximal concentrations (C_max) showing a tenfold increase with doubled doses. Key pharmacokinetic parameters are summarized in Table 1.

Parameter Value
Apparent Plasma Clearance (L/h)10.0
Volume of Distribution (L)64.8
Saturable Uptake Volume (L)3.3
Maximum Binding Capacity (mg)111

The study highlighted that this compound exhibits rapid uptake into erythrocytes, with minimal efflux observed. This unique distribution pattern may influence therapeutic monitoring and dosing strategies .

Efficacy in Epilepsy

Seizure Reduction: A recent study published in Epilepsy & Behavior assessed the efficacy of this compound as an add-on therapy for children with myoclonic atonic epilepsy (Doose syndrome). Among the 35 children studied, 60% experienced a reduction in seizures by more than half, with two children becoming seizure-free. The remaining participants showed a reduction of 25-50% in seizure frequency. Notably, side effects were mild and transient, affecting approximately 31% of participants .

Additional Case Studies:

  • A study on Lennox-Gastaut syndrome patients demonstrated that this compound effectively reduced seizure frequency when used alongside other medications .
  • Another investigation focused on benign partial epilepsy reported positive effects on EEG discharges, with significant suppression observed in many cases after treatment initiation .

Other Therapeutic Applications

Recent research has explored this compound's potential benefits beyond epilepsy:

  • Obstructive Sleep Apnea (OSA): A clinical trial indicated that patients taking this compound experienced significant reductions in symptoms of OSA. Patients on varying doses reported decreased respiratory pauses and improved oxygen saturation during sleep .
  • Refractory Absence Seizures: Case studies have suggested that this compound may be effective for patients with drug-resistant absence seizures, warranting further investigation into its broader applications .

Side Effects and Tolerability

While this compound is generally well tolerated, some adverse effects have been noted:

  • Common side effects include shortness of breath, loss of appetite, headaches, and irritability.
  • In the studies reviewed, no severe adverse events led to discontinuation of treatment .

属性

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHVCUVYZFYAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023626
Record name Sulthiame
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61-56-3
Record name Sulthiame
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulthiame [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulthiame
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08329
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulthiame
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sultiame
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULTHIAME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I00Q766CZ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sultiame
Reactant of Route 2
Reactant of Route 2
Sultiame
Reactant of Route 3
Reactant of Route 3
Sultiame
Reactant of Route 4
Sultiame
Reactant of Route 5
Sultiame
Reactant of Route 6
Sultiame

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。